

Cloxyfonac: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Cloxyfonac

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Introduction

Cloxyfonac, identified by the IUPAC name 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, is a synthetic compound recognized for its activity as a plant growth regulator.^[1] It belongs to the family of phenoxyacetic acids and functions as a synthetic auxin, mimicking the effects of the natural plant hormone to influence cell elongation, division, and differentiation. This guide provides a detailed overview of the chemical structure of **Cloxyfonac**, its physicochemical properties, a general synthesis protocol, and its mechanism of action within the context of plant biology.

Chemical Structure and Identification

The molecular structure of **Cloxyfonac** consists of a central phenoxyacetic acid core. A chlorine atom is substituted at the 4-position of the phenyl ring, and a hydroxymethyl group is present at the 2-position. This specific arrangement of functional groups is crucial for its biological activity.

- IUPAC Name: 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid^{[1][2]}
- CAS Registry Number: 6386-63-6^{[1][2]}
- Molecular Formula: C₉H₉ClO₄^[1]

- SMILES: C1=CC(=C(C=C1Cl)CO)OCC(=O)O^[2]
- Synonyms: (4-Chloro-2-hydroxymethylphenoxy)acetic acid, Trylone^[2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Cloxyfonac** is presented below. It is important to note that while some physical properties have been reported, verified experimental data for properties such as melting point, pKa, and the octanol-water partition coefficient (logP) are not consistently available in public databases.

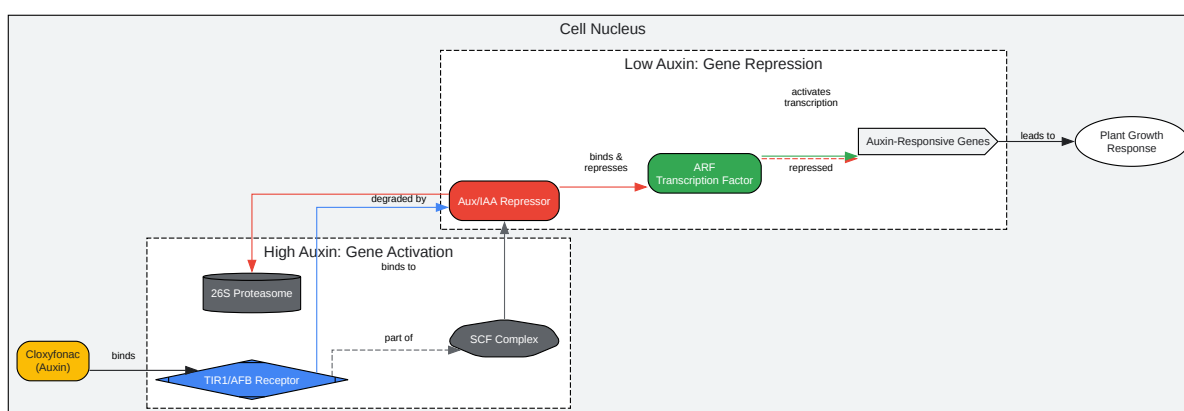
Property	Value	Source
Molecular Weight	216.62 g/mol	^[2]
Boiling Point	391.4 °C (Predicted)	^[3]
Water Solubility	2000 mg/L (at 20 °C, pH 7)	^[3]
Flash Point	190.5 °C (Predicted)	^[3]
Melting Point	Data not available	^[3]
pKa	Data not available	^[4]
logP	Data not available	^[4]

Mechanism of Action: The Auxin Signaling Pathway

As a synthetic auxin, **Cloxyfonac**'s mechanism of action is centered on the canonical auxin signaling pathway in plants. This pathway is a core regulatory system controlling numerous aspects of plant growth and development. The key components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When **Cloxyfonac** (or a natural auxin) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB

complex (a ubiquitin ligase) and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a wide array of genes that drive auxin-mediated physiological responses, such as cell growth and fruit development.



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Figure 1. The canonical auxin signaling pathway activated by **Cloxyfonac**.

Experimental Protocols: Synthesis of Phenoxyacetic Acids

While a specific, detailed experimental protocol for the synthesis of **Cloxyfonac** is not readily available in the public domain, a general and representative procedure for the synthesis of

related phenoxyacetic acid herbicides can be described. This process is typically a variation of the Williamson ether synthesis. The commercial production of **Cloxyfonac** involves the etherification of a chloro-substituted phenol with a glycolic acid derivative, followed by subsequent functional group manipulations.[3]

General Protocol for the Synthesis of a Phenoxyacetic Acid (Illustrative)

This protocol is based on the general reaction between a phenol and chloroacetic acid under basic conditions.

Materials:

- Substituted Phenol (e.g., 4-chloro-2-(hydroxymethyl)phenol)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Water (deionized)
- Hydrochloric acid (HCl, concentrated)
- Diethyl ether or other suitable organic solvent for extraction

Procedure:

- Formation of Sodium Phenoxide:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
 - Stir the mixture at room temperature until the phenol is completely dissolved, forming the sodium phenoxide salt.
- Etherification Reaction:
 - In a separate vessel, prepare a solution of chloroacetic acid (1.1 to 1.5 eq) and neutralize it with an equimolar amount of sodium hydroxide to form sodium chloroacetate.

- Slowly add the sodium chloroacetate solution to the sodium phenoxide solution in the reaction flask.
- Heat the reaction mixture to reflux (typically 90-100 °C) with continuous stirring. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction is typically run for 2-4 hours.
- Work-up and Acidification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly acidify the aqueous solution by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. Continue adding acid until the pH of the solution is approximately 1-2.
 - The desired phenoxyacetic acid product will precipitate out of the solution as a solid.
- Isolation and Purification:
 - Collect the solid precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove any inorganic salts.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxyacetic acid.
 - Alternatively, if the product does not precipitate cleanly, it can be extracted from the acidified solution using an organic solvent like diethyl ether. The organic extracts are then combined, dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

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